(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
Description
(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral benzofuran derivative featuring a difluoromethyl substituent at the 6-position and an amine group at the 3-position of the fused dihydrofuran ring. The (3R) stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. The difluoromethyl group (–CF$_2$H) introduces moderate electron-withdrawing effects and lipophilicity, which can enhance membrane permeability and modulate interactions with target proteins .
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
(3R)-6-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)5-1-2-6-7(12)4-13-8(6)3-5/h1-3,7,9H,4,12H2/t7-/m0/s1 |
InChI Key |
ZWHVAEQQJDBFBA-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=C(C=C2)C(F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a suitable precursor, followed by cyclization to form the dihydrobenzo[b]furan ring. The final step involves the introduction of the amine group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Difluoromethyl (–CF$2$H): Balances lipophilicity and polarity, offering improved aqueous solubility compared to the trifluoromethyl analog.
- Trifluoromethyl (–CF$_3$) : Increases logP significantly (2.2 vs. 1.8), reducing solubility but enhancing membrane permeability. The stronger electron-withdrawing effect may lower amine basicity, altering pharmacokinetics .
- Methylsulfonyl (–SO$2$CH$3$): Introduces polar sulfone groups, improving solubility but reducing CNS penetration.
Stereoelectronic and Conformational Impact
- Fluorine’s inductive effects reduce the basicity of the amine group in both difluoromethyl and trifluoromethyl analogs, enhancing bioavailability by decreasing protonation at physiological pH .
- The trifluoromethyl group’s larger van der Waals volume may sterically hinder interactions with tight binding pockets, whereas the difluoromethyl group offers a compromise between size and electronic effects.
Metabolic and Stability Profiles
- Fluorinated analogs exhibit higher metabolic stability due to C–F bond strength and resistance to oxidative metabolism. The trifluoromethyl derivative is expected to have the longest half-life, followed by the difluoromethyl compound .
- The methylsulfonyl analog’s sulfone group is susceptible to enzymatic reduction or displacement, leading to faster clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
